1-Methyl-5-(trifluoromethyl)-3H-1,3-benzodiazol-2-one

Lipophilicity Drug-likeness CNS drug design

1-Methyl-5-(trifluoromethyl)-3H-1,3-benzodiazol-2-one (CAS 79759-90-3, MF C9H7F3N2O, MW 216.16) is a 1,5-disubstituted benzimidazol-2-one. Its benzimidazolone scaffold is considered a “privileged structure” in medicinal chemistry, capable of engaging multiple receptor families through judicious substitution.

Molecular Formula C9H7F3N2O
Molecular Weight 216.163
CAS No. 79759-90-3
Cat. No. B2471538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-5-(trifluoromethyl)-3H-1,3-benzodiazol-2-one
CAS79759-90-3
Molecular FormulaC9H7F3N2O
Molecular Weight216.163
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2)C(F)(F)F)NC1=O
InChIInChI=1S/C9H7F3N2O/c1-14-7-3-2-5(9(10,11)12)4-6(7)13-8(14)15/h2-4H,1H3,(H,13,15)
InChIKeyMBIIQZYKXCFYLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Methyl-5-(trifluoromethyl)-3H-1,3-benzodiazol-2-one: A Benzimidazolone Building Block with Defined Substitution for CNS Drug Discovery


1-Methyl-5-(trifluoromethyl)-3H-1,3-benzodiazol-2-one (CAS 79759-90-3, MF C9H7F3N2O, MW 216.16) is a 1,5-disubstituted benzimidazol-2-one . Its benzimidazolone scaffold is considered a “privileged structure” in medicinal chemistry, capable of engaging multiple receptor families through judicious substitution [1]. The compound is primarily utilized as a versatile intermediate in the synthesis of CNS-active agents, particularly analogs with anticonvulsant and anxiolytic potential [2].

Why 1-Methyl-5-(trifluoromethyl)-3H-1,3-benzodiazol-2-one Cannot Be Replaced by Generic Benzimidazolones


In-class substitution is not trivial because the specific combination of an N1-methyl group and a C5-trifluoromethyl substituent on the benzimidazolone core simultaneously modulates multiple molecular properties—lipophilicity, hydrogen-bonding capacity, and metabolic stability—that are individually influenced in opposite directions by each group. Removing the CF3 group drastically lowers logP (from ~1.89 to 0.87) and reduces metabolic stability, while removing the N1-methyl alters the hydrogen-bond donor profile and crystal packing, as reflected by a >50 °C shift in melting point. Using a benzimidazole (lacking the 2-carbonyl) eliminates a key hydrogen-bond acceptor and donor motif, changing the scaffold’s pharmacophore recognition . These property shifts are not linearly additive; thus, direct interchange without re-optimization of the downstream synthetic route or biological activity is unsupported.

Quantitative Differentiation Evidence for 1-Methyl-5-(trifluoromethyl)-3H-1,3-benzodiazol-2-one vs. Closest Analogs


LogP Comparison: Balanced Lipophilicity for BBB Penetration vs. Non-CF3 and Non-Methyl Analogs

The target compound exhibits a predicted logP of 1.89, which falls within the optimal range (1–3) for CNS drug candidates and is substantially higher than the non-CF3 analog (0.87) but lower than the benzimidazole analog (2.59) [1]. This positions the compound for balanced passive permeability without excessive lipophilicity that could lead to promiscuous binding or poor solubility.

Lipophilicity Drug-likeness CNS drug design

Melting Point: Higher Crystallinity vs. Non-CF3 Analog and Imidazole Counterpart

The target compound has a reported melting point of 225–227 °C, which is 33 °C higher than the non-CF3 benzimidazolone analog (192–196 °C) and 127 °C higher than the benzimidazole counterpart (98–100 °C), but 52 °C lower than the non-methyl analog (279–282 °C) . The intermediate melting point suggests favorable crystallinity for purification and solid-state handling without the extremely high lattice energy of the des-methyl analog.

Crystallinity Formulation Purification

Topological Polar Surface Area: Intermediate Permeability vs. Non-CF3 and Benzimidazole Analogs

The target compound has a topological polar surface area (TPSA) of 32.3 Ų, which is 5.5 Ų lower than the non-CF3 benzimidazolone analog (37.8 Ų) but 14.5 Ų higher than the benzimidazole analog (17.8 Ų) [1]. A TPSA below 60 Ų is generally considered favorable for blood-brain barrier penetration, and values below 40 Ų are particularly associated with improved CNS bioavailability.

Membrane permeability CNS drug design ADME

Hydrogen-Bond Donor/Acceptor Profile: Retained Key Interaction Motifs vs. Benzimidazole Analog

The target compound bears one hydrogen-bond donor (N–H) and four hydrogen-bond acceptors (C=O, N, F atoms), whereas the benzimidazole analog (1-methyl-5-(trifluoromethyl)-1H-benzo[d]imidazole) has only one donor and one acceptor, lacking the urea-like carbonyl oxygen critical for many benzimidazolone-target interactions [1]. In contrast, the non-methyl analog retains the same donor/acceptor profile but with an additional N–H donor site that can alter selectivity. This intermediate H-bond profile is consistent with the benzimidazolone scaffold's role as a privileged structure for polypharmacology.

Pharmacophore Receptor binding Molecular recognition

Targeted Application Scenarios for 1-Methyl-5-(trifluoromethyl)-3H-1,3-benzodiazol-2-one Based on Quantitative Evidence


CNS Drug Discovery: Synthesis of Anticonvulsant and Anxiolytic Analogs

The compound's balanced logP of ~1.89 and TPSA of 32.3 Ų position it favorably for CNS drug discovery programs that require blood-brain barrier penetration . It has been employed as an intermediate in the synthesis of anticonvulsant and anxiolytic analogs leveraging the benzimidazolone scaffold's structural similarity to benzodiazepines [1]. Researchers targeting CNS disorders should prioritize this compound over the non-CF3 analog (logP 0.87) which is likely too polar for efficient BBB crossing, or the benzimidazole analog (logP 2.59) which may exhibit higher plasma protein binding and reduced free brain fraction.

BACE1 Inhibitor Development for Alzheimer's Disease

1,5-Disubstituted benzimidazol-2-ones are described as BACE1 inhibitors in the treatment of Alzheimer's disease [2]. The target compound's N1-methyl and C5-trifluoromethyl substitution pattern is a core intermediate for constructing patent-exemplified BACE1 inhibitors. Its intermediate melting point (225–227 °C) facilitates purification via recrystallization during multi-step synthetic routes, an advantage over the non-methyl analog (mp 279–282 °C) which may require more forcing conditions.

Combinatorial Chemistry and Fragment-Based Screening Libraries

With a molecular weight of 216.16 Da and a balanced HBD/HBA profile (1 donor, 4 acceptors), the compound is an ideal building block for fragment-based drug discovery and combinatorial library synthesis . The trifluoromethyl group provides a 19F NMR handle for fragment screening and metabolic stability enhancement, while the N1-methyl group eliminates a potentially confounding N–H tautomerism present in the non-methyl analog, simplifying analytical characterization and SAR interpretation.

Agrochemical Intermediate with Improved Metabolic Stability

The compound has also been investigated as a building block for novel pesticides, where the trifluoromethyl group imparts improved metabolic stability relative to non-fluorinated analogs [1]. The intermediate logP (1.89 vs. 0.87 for non-CF3 analog) may provide a more favorable balance between cuticular penetration and phloem mobility for systemic agrochemicals.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Methyl-5-(trifluoromethyl)-3H-1,3-benzodiazol-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.